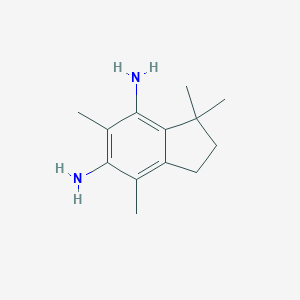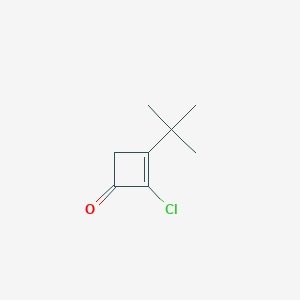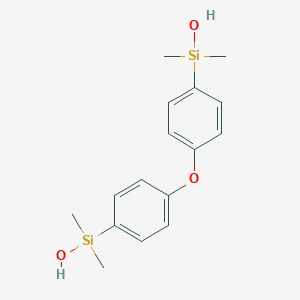
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate, also known as Br-cPT-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. It is a potent activator of cAMP-dependent protein kinase A (PKA) and has been shown to have various biochemical and physiological effects.
Mechanism of Action
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate acts as a potent activator of PKA by mimicking the binding of cAMP to the regulatory subunit of PKA. Upon binding, the catalytic subunit of PKA is released, leading to the phosphorylation of downstream targets. This results in the activation or inhibition of various biological processes, depending on the specific target protein.
Biochemical and Physiological Effects:
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to have various biochemical and physiological effects, including the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. It has been shown to enhance the activity of L-type calcium channels, leading to increased calcium influx and enhanced synaptic transmission. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce long-term potentiation (LTP) in hippocampal neurons, a cellular mechanism underlying learning and memory. Furthermore, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to induce the expression of immediate early genes, such as c-fos and zif268, which are involved in the regulation of gene expression. Finally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to inhibit the growth and proliferation of various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments include its high potency and selectivity for PKA, its stability in aqueous solutions, and its ability to penetrate cell membranes. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to be effective in vivo, making it a useful tool for studying the role of PKA in various biological processes. However, there are also limitations to using 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments. For example, it may not accurately mimic the endogenous levels of cAMP in cells, and its effects may be influenced by other signaling pathways. Additionally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate may not be appropriate for studying the effects of chronic PKA activation, as it is rapidly metabolized in vivo.
Future Directions
There are several future directions for the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in scientific research. One potential direction is the development of more selective and potent analogs that can be used to study the specific roles of different PKA isoforms. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate could be used in combination with other pharmacological agents to investigate the interactions between different signaling pathways. Finally, the use of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate in animal models of disease could provide valuable insights into the role of PKA in various pathological conditions.
Synthesis Methods
The synthesis of 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate involves the reaction of adenosine 3'5'-cyclic monophosphate (cAMP) with 3-bromo-2-oxopropylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used extensively in scientific research as a tool to study the role of cAMP/PKA signaling pathway in various biological processes. It has been used to investigate the regulation of ion channels, synaptic plasticity, gene expression, and cell proliferation. Additionally, 2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate has been used as a pharmacological agent to modulate the activity of PKA in vitro and in vivo.
properties
CAS RN |
124379-89-1 |
|---|---|
Product Name |
2-((3-Bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Molecular Formula |
C13H15BrN5O7PS |
Molecular Weight |
496.23 g/mol |
IUPAC Name |
[2-(3-bromoprop-2-enylidenesulfonio)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]azanide |
InChI |
InChI=1S/C13H15BrN5O7PS/c14-2-1-3-28-13-17-10(15)7-11(18-13)19(5-16-7)12-9(21)8(20)6(26-12)4-25-27(22,23)24/h1-3,5-6,8-9,12,20-21H,4H2,(H3-,15,17,18,22,23,24)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
WOGBXAXUYLADCT-YEAGJPMLSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)[S+]=CC=CBr)[NH-] |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CBr)N |
synonyms |
2-((3-bromo-2-oxopropyl)thio)-adenosine 3'5'-cyclic monophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




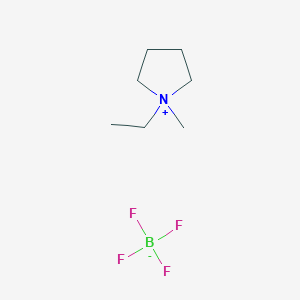
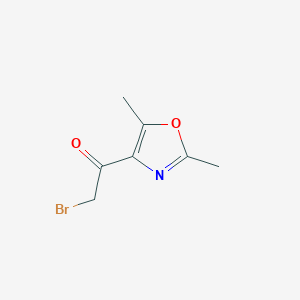
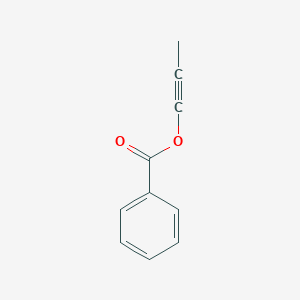
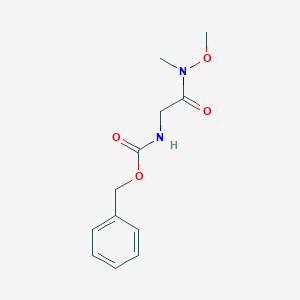
![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
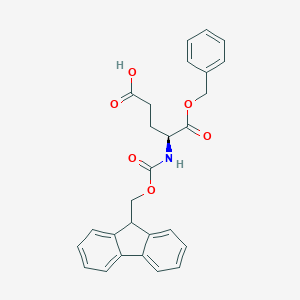
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)


